2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid
CAS No.: 724749-08-0
Cat. No.: VC2435549
Molecular Formula: C20H19NO2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724749-08-0 |
|---|---|
| Molecular Formula | C20H19NO2 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO2/c1-11-5-6-13(3)16(9-11)18-10-17(20(22)23)15-8-7-12(2)14(4)19(15)21-18/h5-10H,1-4H3,(H,22,23) |
| Standard InChI Key | UXWIYQUHPIHSSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid belongs to the family of substituted quinoline-4-carboxylic acids. Its structure consists of several key components: a quinoline core, a 2,5-dimethylphenyl substituent at position 2 of the quinoline, methyl groups at positions 7 and 8 of the quinoline ring, and a carboxylic acid functional group at position 4.
The quinoline core provides a rigid, planar, and aromatic scaffold that can participate in various non-covalent interactions with biological targets. The 2,5-dimethylphenyl substituent introduces steric bulk and hydrophobicity, which can influence the compound's binding affinity to proteins and other biological macromolecules. The methyl groups at positions 7 and 8 further enhance the lipophilicity of the molecule and may affect its metabolic stability.
Physical Properties
Based on the properties of similar quinoline-4-carboxylic acid derivatives, the physical characteristics of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid can be inferred as follows:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₂₀H₁₉NO₂ | Structural composition |
| Molecular Weight | Approximately 305.4 g/mol | Calculated from molecular formula |
| Physical Appearance | Crystalline solid | Common for similar compounds |
| Solubility | Poor in water; Soluble in organic solvents like DMSO, DMF | Typical for carboxylic acids with aromatic rings |
| Melting Point | 220-250°C (estimated) | Based on similar quinoline derivatives |
| Log P | 4.0-5.0 (estimated) | Based on structural features and similar compounds |
| pKa | 3.5-4.5 (carboxylic acid group) | Typical for aromatic carboxylic acids |
The compound's lipophilic nature, contributed by the multiple methyl groups and aromatic rings, would likely result in poor water solubility but good membrane permeability, an important consideration for potential drug development applications.
Synthesis Methods
Retrosynthetic Analysis
The synthesis of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid would typically involve disconnections that lead back to simpler precursors. A feasible retrosynthetic analysis would involve:
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Disconnection of the C-C bond between the quinoline core and the 2,5-dimethylphenyl group
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Disconnection of the quinoline ring to reveal appropriate aniline and carbonyl components
Synthetic Approaches
Several synthetic routes could be employed to produce this compound:
Modified Pfitzinger Synthesis
This approach involves the reaction of isatin derivatives with appropriate ketones under basic conditions. For the target compound, a 4,5-dimethylisatin would react with a 2,5-dimethylacetophenone, followed by esterification and subsequent hydrolysis to yield the carboxylic acid.
Doebner Reaction
The Doebner reaction involves the condensation of an aniline derivative (3,4-dimethylaniline in this case) with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation. The 2,5-dimethylphenyl group could be introduced via appropriate aldehyde selection or through subsequent functionalization.
Palladium-Catalyzed Cross-Coupling
A more modern approach would utilize palladium-catalyzed cross-coupling reactions:
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Synthesis of a 2-chloro-7,8-dimethylquinoline-4-carboxylic acid or ester
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Suzuki coupling with 2,5-dimethylphenylboronic acid
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Hydrolysis of the ester (if needed) to yield the final carboxylic acid
This approach offers advantages in terms of milder reaction conditions and potentially higher yields compared to classical methods.
Chemical Reactions and Reactivity
Carboxylic Acid Chemistry
As a carboxylic acid, 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid can participate in numerous reactions:
Quinoline Ring Reactivity
The quinoline core exhibits several reactive sites:
Electrophilic Aromatic Substitution
The electron-rich positions of the quinoline ring can undergo electrophilic aromatic substitution reactions, although with reduced reactivity compared to simple aromatic compounds due to the electron-withdrawing effect of the nitrogen atom.
Nucleophilic Attack
Positions 2 and 4 of the quinoline ring are susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, the 4-position is occupied by the carboxylic acid group, limiting nucleophilic attack to the 2-position.
N-Oxidation
The nitrogen atom of the quinoline ring can undergo oxidation to form N-oxides, which can alter the compound's reactivity and biological properties.
Biological Activities
Antimicrobial Properties
Quinoline derivatives are well-known for their antimicrobial activities. Based on structure-activity relationships of similar compounds, 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid may exhibit activity against various bacterial strains.
| Bacterial Strain | Predicted MIC Range (μg/mL) | Comparison to Reference Antibiotics |
|---|---|---|
| Staphylococcus aureus | 16-64 | Moderate activity |
| Escherichia coli | 32-128 | Low to moderate activity |
| Pseudomonas aeruginosa | 64-256 | Low activity |
| Mycobacterium tuberculosis | 8-32 | Moderate activity |
The activity against Gram-positive bacteria is typically higher than against Gram-negative organisms due to differences in cell wall permeability. The lipophilic nature of the compound, enhanced by the multiple methyl substituents, may facilitate penetration through bacterial cell membranes.
Anticancer Activity
Research indicates that compounds with similar structural features to 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid exhibit significant biological activities. These include potential anticancer properties, which are of considerable interest in medicinal chemistry research.
The anticancer effects of quinoline-4-carboxylic acid derivatives typically involve:
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Inhibition of topoisomerase enzymes, which are critical for DNA replication
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Disruption of mitochondrial function, leading to apoptosis
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Interference with cell signaling pathways involved in cancer cell proliferation
The specific substitution pattern in 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid may confer selective activity against certain cancer cell lines due to the unique three-dimensional arrangement of the molecule and its interaction with specific cellular targets.
Enzyme Inhibition
Quinoline derivatives have demonstrated the ability to inhibit various enzymes involved in disease processes. For 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, potential enzymatic targets include:
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Bacterial DNA gyrase
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Viral polymerases
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Kinases involved in cell signaling
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Matrix metalloproteinases
The carboxylic acid group can form ionic interactions with positively charged amino acid residues in enzyme active sites, while the aromatic rings can engage in π-stacking interactions with aromatic amino acid residues, contributing to the binding affinity and selectivity.
Structure-Activity Relationships
Influence of Substitution Pattern
The specific arrangement of substituents in 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid significantly influences its biological activities. The 2,5-dimethylphenyl group at position 2 of the quinoline core contributes to the compound's spatial arrangement and lipophilicity, affecting its interaction with biological targets.
The methyl groups at positions 7 and 8 of the quinoline ring enhance lipophilicity and may protect these positions from metabolic oxidation, potentially improving the compound's metabolic stability. Additionally, these substituents can influence the electronic distribution within the quinoline core, affecting its reactivity and binding properties.
Comparison with Related Compounds
| Compound | Structural Difference | Expected Effect on Activity |
|---|---|---|
| 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Different methyl positions on both rings | Altered spatial arrangement and binding profile |
| 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid | Ethyl vs. methyl group; different substitution on phenyl | Increased lipophilicity; altered interaction with hydrophobic pockets |
| Quinoline-4-carboxylic acid (unsubstituted) | No methyl or phenyl substituents | Reduced lipophilicity; diminished activity against many targets |
The position of methyl groups on the phenyl ring (2,5- vs. 2,4-) can significantly alter the compound's three-dimensional structure and binding orientation to molecular targets, potentially resulting in different biological activity profiles despite their chemical similarity.
Applications in Medicinal Chemistry
Antibacterial Agents
The quinoline core has historical significance in antibacterial drug development, with compounds like nalidixic acid and ciprofloxacin demonstrating clinical utility. The structural modifications in 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid may confer activity against resistant bacterial strains by evading common resistance mechanisms.
Anticancer Therapeutics
Given the potential for quinoline derivatives to interact with DNA and inhibit enzymes involved in cell proliferation, 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid could serve as a lead compound for developing novel anticancer agents, particularly for cancer types with poor treatment options.
Anti-inflammatory Compounds
Quinoline derivatives have shown anti-inflammatory properties, often through inhibition of pro-inflammatory enzymes such as cyclooxygenases and lipoxygenases. The specific substitution pattern in this compound may offer selective inhibition of inflammatory pathways.
Prodrug Approaches
The carboxylic acid group provides an opportunity for prodrug development:
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Esterification to improve oral bioavailability
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Amide formation for targeted delivery
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Salt formation to enhance solubility
These modifications can address pharmacokinetic limitations while maintaining the compound's inherent biological activity once the active form is released in vivo.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid would be expected to show:
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Signals for the four methyl groups (approximately δ 2.2-2.5 ppm)
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Complex aromatic proton signals from both the quinoline and phenyl rings (δ 7.0-8.5 ppm)
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A characteristic singlet for the H-3 proton of the quinoline ring (approximately δ 8.8 ppm)
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A broad signal for the carboxylic acid proton (δ 12-13 ppm)
The ¹³C-NMR spectrum would display:
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Four methyl carbon signals (δ 15-25 ppm)
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Aromatic carbon signals (δ 120-145 ppm)
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A characteristic signal for the carboxylic acid carbon (δ 165-175 ppm)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of approximately 305.4 g/mol. The fragmentation pattern would likely include:
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Loss of the carboxylic acid group (M-COOH)
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Cleavage between the quinoline and phenyl rings
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Fragmentation of the methyl groups
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would be suitable for quantitative analysis of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid. A typical HPLC method might employ:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water with 0.1% formic acid
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Gradient elution: 30-90% acetonitrile over 15 minutes
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Detection wavelength: 254-280 nm
Future Research Directions
Structural Modifications for Enhanced Activity
Future research could focus on strategic modifications to optimize the biological activity of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid:
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Bioisosteric replacement of the carboxylic acid group with tetrazole, hydroxamic acid, or other acidic functions
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Introduction of additional substituents on the quinoline or phenyl rings to enhance target selectivity
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Exploration of heterocyclic replacements for the phenyl ring to modulate physicochemical properties
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Development of hybrid molecules by linking to other pharmacophores
Mechanism of Action Studies
Comprehensive investigations into the precise molecular mechanisms by which 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid exerts its biological effects would be valuable. These studies might include:
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Protein crystallography to determine binding modes to target enzymes
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Gene expression profiling to identify affected cellular pathways
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Selectivity screening against panels of related enzymes or receptors
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In vivo pharmacokinetic and pharmacodynamic studies to correlate plasma concentrations with biological effects
Computational Studies
Computational approaches can accelerate the development and understanding of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid and its derivatives:
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Molecular docking simulations to predict binding to potential biological targets
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Quantitative structure-activity relationship (QSAR) modeling to guide further structural optimization
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Molecular dynamics simulations to understand the conformational behavior of the compound in solution and bound to targets
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In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties
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